Ethanol-2-13C

Übersicht

Beschreibung

"Ethanol-2-13C" is an isotopically labeled form of ethanol, where the second carbon atom is enriched with the carbon-13 isotope. This labeling allows for detailed studies of ethanol's synthesis, molecular structure, chemical reactions, and both physical and chemical properties using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy.

Synthesis Analysis

The synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid demonstrates the use of 13C labeling to study the conversion mechanisms and chemical reactions involved in producing ethanol derivatives. This process involves rearrangement reactions that are elucidated with the aid of 13C NMR spectroscopy, showcasing how isotopic labeling can reveal detailed insights into reaction pathways (Billington & Golding, 1982).

Molecular Structure Analysis

13C solid-state NMR studies of ethanol on MgO have highlighted the adsorption and decomposition of ethanol, revealing the formation of ethoxide as the primary chemisorbed species at room temperature. This study exemplifies how 13C labeling can be used to analyze the interactions of ethanol with surfaces and the resulting molecular transformations, providing insights into the molecular structure of surface-bound species (Liang, 1986).

Chemical Reactions and Properties

Research utilizing isotopically labeled ethanol (e.g., 12CH3-13CH2-OH) has shed light on the contributions of ethanol's carbon atoms to the formation of single-walled carbon nanotubes (SWNTs) via chemical vapor deposition (CVD). These findings illustrate the selective incorporation of carbon atoms from ethanol into SWNT structures and how different environmental conditions can influence these incorporation mechanisms, offering a deeper understanding of ethanol's chemical reactivity and properties in nanomaterial synthesis (Xiang et al., 2013).

Physical Properties Analysis

The study of ethanol-water mixtures has revealed molecular segregation at a concentrated level, indicating that most water molecules exist as small hydrogen-bonded strings and clusters within a fluid of close-packed methyl groups. This research, facilitated by neutron diffraction with isotope substitution, offers valuable insights into the anomalous thermodynamics of water-alcohol systems and the incomplete mixing at the molecular level, highlighting the unique physical properties of ethanol in mixtures (Dixit et al., 2002).

Chemical Properties Analysis

Ethanol's role in the synthesis of higher alcohols and oxygenates has been studied in contexts such as Fischer-Tropsch synthesis, where ethanol, especially when labeled with 14C, contributes to understanding the mechanisms of alcohol dehydrogenation and condensation reactions. These studies illustrate how ethanol can act as a chain growth initiator and how its conversion to other oxygenates can be traced, providing insights into its chemical properties in catalytic processes (Tau et al., 1987).

Wissenschaftliche Forschungsanwendungen

Isotopenmarkierung

Ethanol-2-13C ist ein isotopenmarkierter Vorläufer von Ethanol . Isotopenmarkierung ist eine Technik, die verwendet wird, um den Verlauf eines Isotops, eines Atoms mit einer nachweisbaren Abweichung, durch eine Reaktion oder einen Stoffwechselweg zu verfolgen. Insbesondere die Verwendung von 13C-Isotopen ermöglicht die Verfolgung von Kohlenstoffatomen durch diese Pfade und liefert wertvolle Informationen über Stoffwechselprozesse.

Quantifizierung von 2,4-Dinitrophenylhydrazin

This compound wurde als interner Standard zur Quantifizierung des gebildeten 2,4-Dinitrophenylhydrazins unter Verwendung der Matrix-unterstützten Laserdesorption/Ionisations-Flugzeitmassenspektrometrie (MALDI-TOFMS) verwendet . Diese Anwendung ist besonders nützlich in der Umweltwissenschaft und in der Verschmutzungsforschung, wo 2,4-Dinitrophenylhydrazin oft als Reagenz zum Nachweis und zur Quantifizierung bestimmter Schadstoffe verwendet wird.

Enzymatische Oxidationsstudien

This compound kann für enzymatische Oxidationsstudien verwendet werden . Enzymatische Oxidation ist ein Schlüsselprozess im Stoffwechsel, und die Verwendung von isotopenmarkiertem Ethanol ermöglicht es Forschern, den Oxidationsprozess im Detail zu verfolgen und Einblicke in die Funktionsweise und Interaktion verschiedener Enzyme zu gewinnen.

Stoffflussanalyse

Stoffflussanalyse ist ein weiteres Gebiet, in dem this compound Anwendung findet . Durch die Verwendung von 13C-markiertem Ethanol können Forscher den Kohlenstofffluss durch Stoffwechselwege verfolgen, was hilft, diese Wege zu kartieren und zu verstehen, wie verschiedene Faktoren die Stoffwechselraten beeinflussen können.

Authentifizierung von ethanolhaltigen Getränken

This compound wird zur Authentifizierung von ethanolhaltigen Getränken verwendet . Die spezifische Isotopenverteilung von 13C in Ethanol kann verwendet werden, um die Herkunft der für den Fermentationsprozess verwendeten Zucker zu ermitteln und so betrügerische Praktiken wie die Zugabe von synthetischem Ethanol oder Zucker aus nicht zugelassenen Quellen aufzudecken.

Verfolgung der Wachstumsbedingungen von Reben

Es wurde ein Zusammenhang zwischen dem Wasserstatus der Rebe und der intramolekularen 13C-Verteilung gezeigt . Daher kann this compound zur Rückverfolgung der Wachstumsbedingungen der Reben verwendet werden, aus denen ein bestimmter Wein gewonnen wurde, auch viele Jahre nach der Ernte der Trauben .

Wirkmechanismus

Target of Action

Ethanol-2-13C, also known as (213C)ethanol, primarily targets the brain’s neurons . It alters their membranes, ion channels, enzymes, and receptors . Ethanol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .

Mode of Action

Ethanol-2-13C interacts with its targets in several ways. It alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . This interaction results in changes in the neuron’s function, affecting the transmission of signals in the brain .

Biochemical Pathways

Ethanol-2-13C affects various biochemical pathways. It is metabolized by the hepatic enzyme alcohol dehydrogenase . The metabolism of Ethanol-2-13C can be used for enzymatic oxidation and metabolic flux analyses . The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose .

Pharmacokinetics

The pharmacokinetics of ethanol metabolism through alcohol dehydrogenase have been thoroughly explored .

Result of Action

The molecular and cellular effects of Ethanol-2-13C’s action are varied. It can cause changes in the function of neurons, affecting the transmission of signals in the brain . It can also be used as an internal standard to quantify the formed 2,4-dinitrophenylhydrazine using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS) .

Action Environment

The action, efficacy, and stability of Ethanol-2-13C can be influenced by various environmental factors. The intramolecular 13C-distribution in Ethanol-2-13C reveals the influence of the CO2-fixation pathway and environmental conditions on the site-specific 13C variation in glucose . This suggests that factors such as temperature and water vapour deficit may be critical defining factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(213C)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

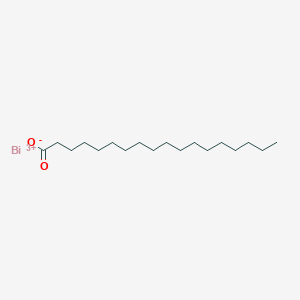

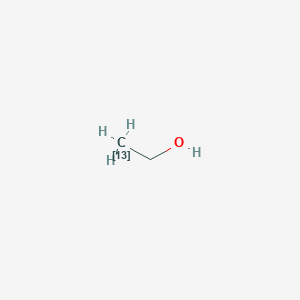

Isomeric SMILES |

[13CH3]CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480250 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14770-41-3 | |

| Record name | Ethanol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What metabolic insights can be gained using Ethanol-2-13C?

A1: Ethanol-2-13C is a valuable tool for investigating metabolic pathways, particularly in microorganisms. [] In a study on Crithidia fasciculata, a parasitic protozoan, researchers used Ethanol-2-13C to track glucose metabolism under anaerobic conditions. [] By analyzing the 13C labeling patterns in downstream metabolites like succinate and glycerol, they could elucidate the organism's unique metabolic pathways, including CO2 fixation by phosphoenolpyruvate carboxykinase. [] This demonstrates the utility of Ethanol-2-13C in uncovering metabolic mechanisms.

Q2: How does the use of Ethanol-2-13C contribute to understanding radical formation in chemical reactions?

A2: While Ethanol-2-13C wasn't directly used in the referenced study on radical formation, its close isotopic relative, Ethanol-d6, played a crucial role. [] Researchers investigating the reaction of a high-valent iron-oxo species with ethanol used Ethanol-d6 to confirm the location of the unpaired electron in the ethanol-derived radical. [] By observing a mass shift in the HPLC-ESR-MS analysis when using Ethanol-d6, they definitively showed the radical formed was an oxygen-centered radical on the ethanol molecule. [] This highlights the value of stable isotope labeling in elucidating reaction mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.